Tubulin Polymerization Inhibitor

Overview

Description

Tubulin Polymerization Inhibitors are a class of compounds that interfere with the polymerization of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton . They play a crucial role in cell division, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Synthesis Analysis

The synthesis of Tubulin Polymerization Inhibitors involves various techniques. For instance, a series of new styrylquinoline tubulin inhibitors were designed using 3D-QSAR, molecular docking, and molecular dynamics simulation . Other methods include classical linear organic and microwave-assisted techniques .Molecular Structure Analysis

The molecular structure of Tubulin Polymerization Inhibitors is complex and varies depending on the specific inhibitor. For example, styrylquinoline tubulin inhibitors were designed using 3D-QSAR models . The molecular docking revealed key residues for protein-compound interactions .Chemical Reactions Analysis

Tubulin Polymerization Inhibitors interact with tubulin to inhibit its polymerization. This interaction disrupts the mitotic process of cells, leading to cell cycle interruption and apoptosis .Scientific Research Applications

CRISPR-Edited Cell Lines for Screening Tubulin Polymerization Inhibitors

- Application : Utilizing CRISPR genome editing to develop cell models for identifying tubulin polymerization inhibitors in live cells. This innovative approach avoids the need for exogenous staining, traditionally required in the identification process.

- Significance : This method provides a more efficient way to screen large compound libraries, thereby accelerating the discovery of novel inhibitors.

- References :

- Khachatryan et al., 2022, in bioRxiv (Khachatryan et al., 2022).

- Khachatryan et al., 2023, in Biomolecules (Khachatryan et al., 2023).

Advanced Detection Methods for Tubulin Polymerization Activity

- Application : Refinement of biological activity detection methods for tubulin polymerization inhibitors. This involves reviewing various existing screening methods and their biological activity.

- Significance : Enhances the efficiency and cost-effectiveness of screening processes, crucial for the development of new inhibitors targeting tubulin.

- References :

- Zhu et al., 2021, in Bioorganic & Medicinal Chemistry Letters (Zhu et al., 2021).

Design and Synthesis of Tubulin Polymerization Inhibitors

- Application : The synthesis of novel compounds (e.g., thiazol-5(4H)-ones derivatives) aimed at inhibiting tubulin polymerization, especially targeting the colchicine binding site for cancer therapy.

- Significance : These synthesized compounds show potential as effective anticancer agents, offering new avenues in cancer treatment.

- References :

- El-Naggar et al., 2020, in RSC Advances (El-Naggar et al., 2020).

- Faulkner & Pelkey, 2022, in The FASEB Journal (Faulkner & Pelkey, 2022).

Structural Insights and Drug Design

- Application : Using crystal structure data to guide the design of new inhibitors, focusing on overcoming multidrug resistance in cancer therapy.

- Significance : Offers a targeted approach to develop more potent and specific tubulin inhibitors, critical for effective cancer treatment.

- References :

- Ma et al., 2022, in Future Medicinal Chemistry (Ma et al., 2022).

- Tang et al., 2022, in Molecules (Tang et al., 2022).

Mechanism of Action

Safety and Hazards

Tubulin Polymerization Inhibitors, like other chemotherapeutic agents, can have side effects and hazards. These can include hematological toxicity, neurotoxicity, and hypersensitivity reactions . Safety data sheets provide detailed information about the safety and hazards associated with specific compounds .

Future Directions

The development of Tubulin Polymerization Inhibitors is an active area of research. Efforts are being made to design novel inhibitors using advanced techniques like 3D-QSAR, molecular docking, and molecular dynamics simulation . There is also interest in nanoparticle drug delivery of these inhibitors to circumvent limitations like poor solubility and toxicity .

Properties

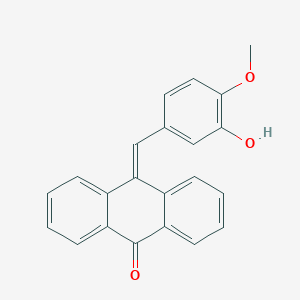

IUPAC Name |

10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLACMBJVPINKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

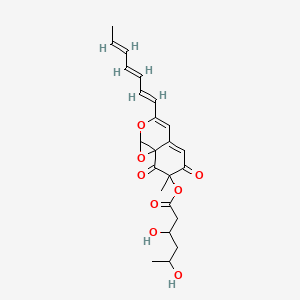

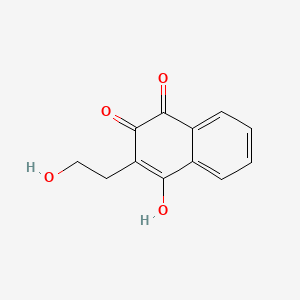

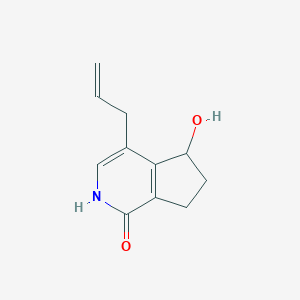

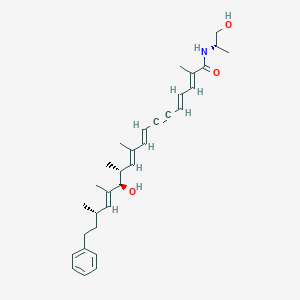

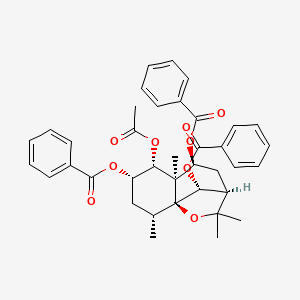

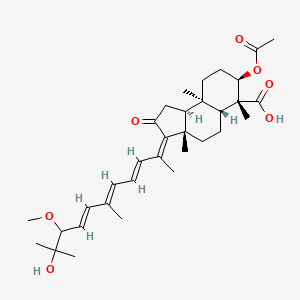

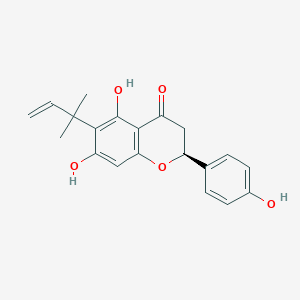

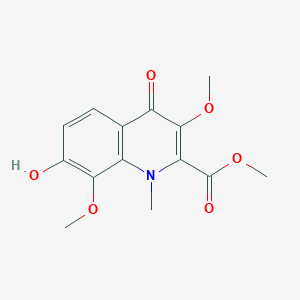

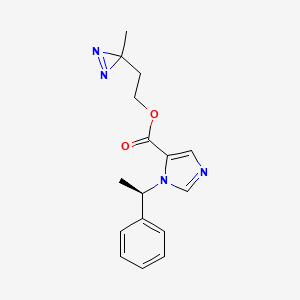

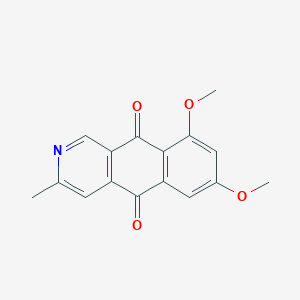

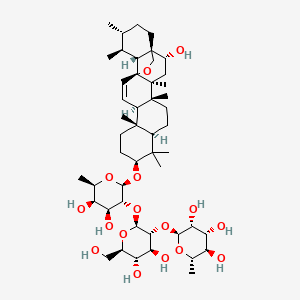

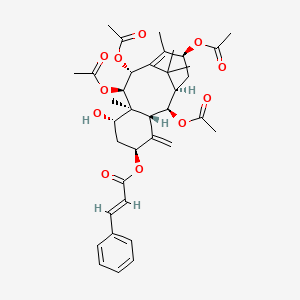

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)